

# Dikar as a Positive Control in Antifungal Screening: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dikar*

Cat. No.: *B1239507*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing **Dikar**, a commercial fungicide, as a positive control in antifungal screening assays. **Dikar**'s consistent and broad-spectrum fungicidal activity makes it a reliable benchmark for evaluating the efficacy of novel antifungal compounds. This document outlines the composition and mechanism of action of **Dikar**, presents its activity spectrum through quantitative data, and offers detailed protocols for its application in standard antifungal susceptibility testing.

## Introduction to Dikar

**Dikar** is a widely used agricultural fungicide renowned for its dual-action formula. It is a combination of two active ingredients: Mancozeb and Dinocap. This synergistic composition provides a broad spectrum of control against a variety of fungal pathogens. In a research and drug development setting, **Dikar** can serve as a robust positive control to validate assay performance and provide a comparative measure for the potency of experimental antifungal agents.

- **Mancozeb:** A dithiocarbamate fungicide with a multi-site inhibitory action. It is a polymeric complex of manganese and zinc with ethylen bis(dithiocarbamate).
- **Dinocap:** A dinitrophenol derivative that also possesses acaricidal properties.

## Mechanism of Action

The efficacy of **Dikar** stems from the distinct and complementary mechanisms of its components.

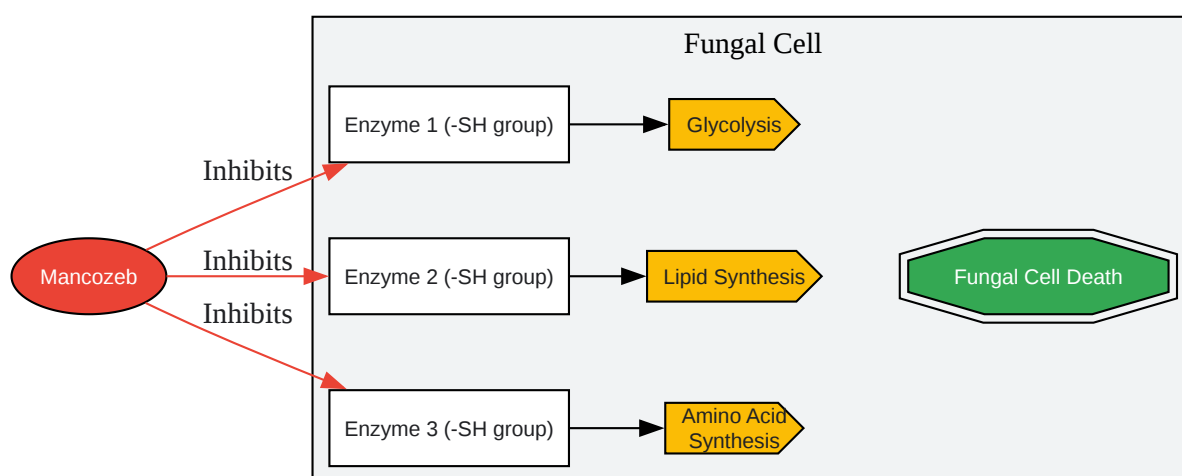
Mancozeb acts as a non-specific, multi-site inhibitor within the fungal cell. Its primary mode of action involves the inactivation of essential enzymes by reacting with sulfhydryl (-SH) groups of amino acids. This disruption affects numerous metabolic pathways simultaneously, including:

- Cellular Respiration (Glycolysis)
- Lipid and Amino Acid Synthesis
- ATP Production

This multi-targeted approach makes the development of resistance to mancozeb highly unlikely.

Dinocap functions as an uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of the cell's energy supply, ultimately resulting in cell death.

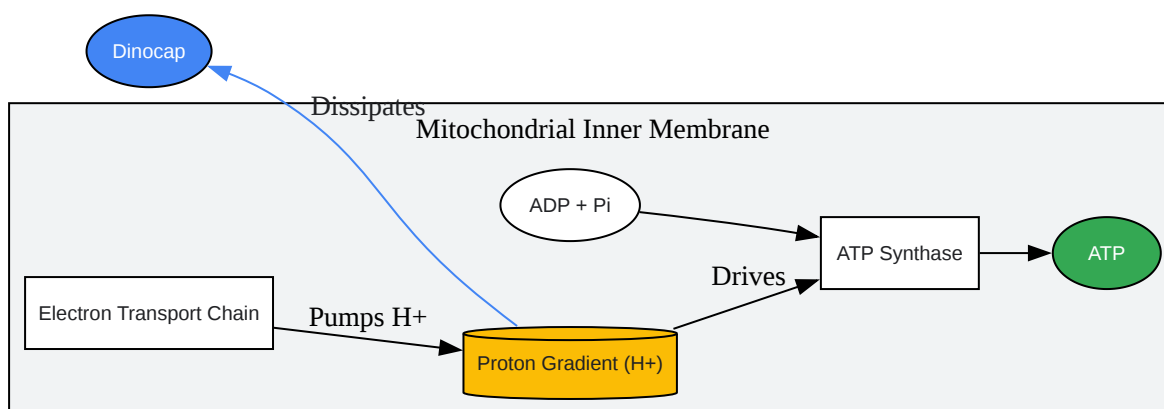
Below is a diagram illustrating the multi-site inhibitory action of Mancozeb.



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Mancozeb's multi-site inhibition of sulfhydryl-containing enzymes.

The following diagram illustrates the mechanism of Dinocap as an uncoupler of oxidative phosphorylation.



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Dinocap uncouples oxidative phosphorylation by dissipating the proton gradient.

## Quantitative Data: Antifungal Activity of Mancozeb

While specific data for the combined **Dikar** product in a research setting is limited, the antifungal activity of its primary component, mancozeb, is well-documented against various plant-pathogenic fungi. The following tables summarize the efficacy of mancozeb.

Table 1: In Vitro Activity of Mancozeb Against Plant Pathogenic Fungi

Fungal Species	Assay Type	Efficacy Metric	Value (µg/mL)
Venturia inaequalis (apple scab)	Mycelial Growth	EC50	0.3 - 0.5
Stemphylium vesicarium (pear leaf spot)	Mycelial Growth	MIC	> 10
Alternaria alternata (tobacco brown spot)	Mycelial Growth	-	Significant inhibition at 1000

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 2: Growth Inhibition of White-Rot Fungi by Mancozeb

Fungal Species	Concentration (mg/L)	Growth Inhibition (%)
Lentinus sajor-caju BRB 12	2000	No significant inhibition
Phellinus noxius BRB 11	2000	~10
Lenzites menziesii BRB 73	2000	~20
Coriolopsis lacerata BRB 81	2000	~38

## Experimental Protocols

The following protocols are adapted from standard CLSI (Clinical and Laboratory Standards Institute) guidelines for antifungal susceptibility testing and should be performed in a biological safety cabinet using aseptic techniques.

## Safety Precautions

Mancozeb is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

## Preparation of Mancozeb Stock Solution

**Dikar** is a commercial formulation and may contain additives. For research purposes, it is recommended to use analytical grade mancozeb if available. If using a **Dikar** formulation, the concentration of the active ingredient (mancozeb) should be calculated based on the percentage provided by the manufacturer.

- **Weighing:** Accurately weigh the required amount of mancozeb powder in a fume hood.
- **Solubilization:** Mancozeb is poorly soluble in water. It is typically prepared as a suspension in a small amount of sterile distilled water containing a wetting agent like Tween 80 (0.05% v/v). Alternatively, it can be dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity to the fungi.
- **Stock Concentration:** Prepare a high-concentration stock solution (e.g., 10 mg/mL).
- **Sterilization:** The stock solution cannot be autoclaved. Prepare it aseptically.
- **Storage:** Store the stock solution at 4°C, protected from light. Prepare fresh stock solutions regularly.

## Protocol 1: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

- **Medium Preparation:** Prepare RPMI-1640 medium with L-glutamine, buffered with MOPS, and without sodium bicarbonate.
- **Inoculum Preparation:**
  - Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
  - Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

- Dilute the standardized suspension in the assay medium to achieve the final inoculum concentration (typically  $0.5 \times 10^3$  to  $2.5 \times 10^3$  CFU/mL for yeasts and  $0.4 \times 10^4$  to  $5 \times 10^4$  CFU/mL for molds).
- Plate Preparation:
  - Dispense 100  $\mu$ L of the assay medium into all wells of a 96-well microtiter plate.
  - Add 100  $\mu$ L of the mancozeb stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
  - The final volume in each well should be 100  $\mu$ L after dilution.
- Inoculation: Add 100  $\mu$ L of the diluted fungal inoculum to each well.
- Controls:
  - Positive Control: Wells containing the fungal inoculum and mancozeb.
  - Negative (Growth) Control: Wells containing the fungal inoculum and no antifungal agent.
  - Sterility Control: Wells containing only the assay medium.
- Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for molds, depending on the growth rate of the fungus.
- Reading Results: The MIC is the lowest concentration of mancozeb that causes a significant inhibition of growth (typically  $\geq 50\%$  or  $\geq 90\%$ ) compared to the growth control, determined visually or with a spectrophotometer.

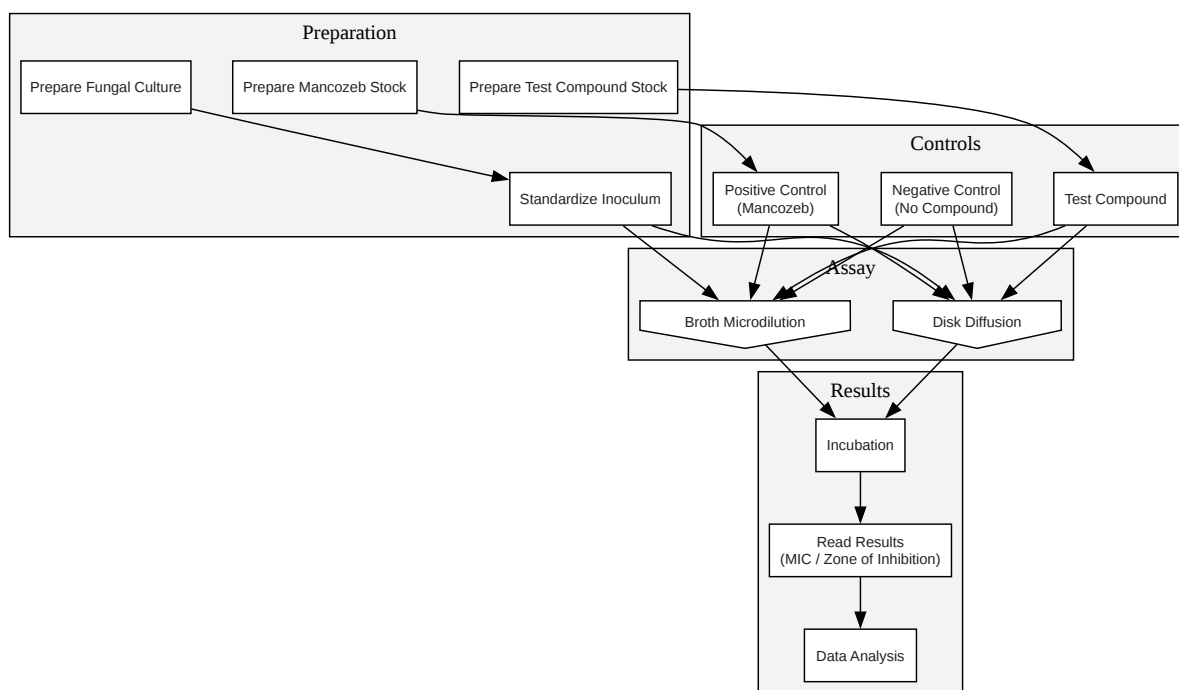
## Protocol 2: Agar Disk Diffusion Assay

This is a qualitative method to assess antifungal susceptibility.

- Medium Preparation: Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5  $\mu$ g/mL methylene blue for yeasts, or a suitable agar for molds.

- Inoculum Preparation: Prepare a standardized fungal suspension as described for the broth microdilution assay.
- Plate Inoculation: Evenly spread the fungal inoculum onto the surface of the agar plate using a sterile cotton swab.
- Disk Preparation:
  - Aseptically apply a known amount of the mancozeb stock solution onto sterile filter paper disks (6 mm diameter). Allow the solvent to evaporate completely.
  - Typical concentrations to test can range from 10 to 100 µg per disk.
- Disk Application: Place the mancozeb-impregnated disk onto the center of the inoculated agar plate.
- Controls:
  - Positive Control: A disk with a known antifungal agent (e.g., fluconazole for yeasts, amphotericin B for molds).
  - Negative Control: A blank disk with the solvent used to dissolve the mancozeb.
- Incubation: Incubate the plates at 35°C for 24-48 hours or until sufficient growth is observed.
- Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs) in millimeters.

The following diagram outlines the general workflow for antifungal screening using **Dikar**/Mancozeb as a positive control.



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General workflow for antifungal screening with a positive control.

## Conclusion

**Dikar**, through its active ingredient mancozeb, offers a reliable and effective positive control for in vitro antifungal screening. Its multi-site mechanism of action ensures consistent fungicidal activity with a low probability of resistance, making it an excellent standard for comparison. The protocols provided herein offer a framework for incorporating **Dikar** or mancozeb into standard



antifungal susceptibility testing workflows. Researchers should always adhere to strict safety protocols when handling this fungicide.

- To cite this document: BenchChem. [Dikar as a Positive Control in Antifungal Screening: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239507#dikar-as-a-positive-control-in-antifungal-screening]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)